3-[(2-Methoxyethyl)amino]propanenitrile
Description
3-[(2-Methoxyethyl)amino]propanenitrile (IUPAC name: propanenitrile, 3-[(2-methoxyethyl)amino]-) is a nitrile-containing organic compound characterized by a propanenitrile backbone substituted with a 2-methoxyethylamino group. Its oxalate salt form (1:1 ratio with ethanedioate) has a molecular formula C₈H₁₄N₂O₅ and a molecular weight of 218.21 g/mol . The compound’s structure combines the electron-withdrawing nitrile group with a polar methoxyethyl substituent, influencing its solubility and reactivity in organic reactions.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyethylamino)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-9-6-5-8-4-2-3-7/h8H,2,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZQGODWWMVZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key physicochemical parameters and applications of 3-[(2-methoxyethyl)amino]propanenitrile and its analogues:
Q & A
Q. What are the recommended synthetic routes for 3-[(2-Methoxyethyl)amino]propanenitrile, and what catalytic systems are effective?
The compound can be synthesized via nucleophilic substitution or reductive alkylation. A validated approach involves the alkylation of 2-methoxyethylamine with acrylonitrile derivatives under controlled pH conditions. Evidence from analogous nitrile syntheses suggests Pt/C catalysts with formic acid as a hydrogen donor can facilitate selective methylation of amino groups, as demonstrated for 3-(methyl(phenyl)amino)propanenitrile . Key parameters include:
- Catalyst : 5% Pt/C (0.1 equiv)
- Reagents : Formic acid (3 equiv), 80°C, 12 hours
- Yield : ~85% (isolated via column chromatography)
Q. How can researchers characterize this compound, and what spectral data are critical?
Characterization relies on:
- NMR Spectroscopy : NMR (CDCl) shows peaks for the methoxy group (δ 3.3–3.5 ppm), nitrile (non-protonated), and ethylene protons (δ 2.6–3.1 ppm). NMR confirms the nitrile carbon at ~118 ppm .
- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 143.1 (CHNO).
- FT-IR : Strong absorption at ~2240 cm (C≡N stretch) and 1100 cm (C-O-C from methoxy) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Miscible with polar aprotic solvents (DMF, DMSO), partially soluble in water (0.5–1 mg/mL at 25°C).
- Stability : Degrades in acidic/basic conditions (pH < 3 or > 10) via nitrile hydrolysis. Store at 4°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in multicomponent reactions?
Molecular dynamics (MD) simulations using force fields like OPLS-AA or AMBER can model interactions between the nitrile group and electrophilic partners. For example:
- Reaction with Imidazopyridines : DFT calculations (B3LYP/6-31G**) predict a Gibbs free energy barrier of ~25 kcal/mol for cycloaddition, favoring the formation of 3-((2-cyclobutylimidazo[1,2-a]pyridin-3-yl)amino)propanenitrile derivatives .
- Solvent Effects : Monte Carlo simulations (NPT ensemble) suggest acetonitrile improves reaction kinetics by stabilizing transition states .
Q. What methodological strategies resolve contradictions in experimental data for nitrile-containing intermediates?
Case study: Discrepancies in reaction yields (e.g., 70% vs. 90%) may arise from trace moisture or catalyst deactivation. Strategies include:
Q. How is this compound applied in the design of covalent inhibitors or photoactive materials?
- Covalent Inhibitors : The nitrile group acts as an electrophilic warhead, targeting cysteine residues in enzymes. For instance, derivatives like 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile show inhibitory activity against SARS-CoV-2 PL (IC = 1.2 µM) .
- Photoactive Applications : Derivatives with extended conjugation (e.g., 3-[(2E)-3-(3-nitrophenyl)prop-2-enenitrile]) exhibit solvatochromism, useful in OLEDs .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Separation : Use chiral HPLC (Chiralpak IA column, hexane:IPA = 90:10) to resolve racemic mixtures.
- Asymmetric Catalysis : Employ Ru-phosphine complexes for hydrogenation of prochiral intermediates, achieving >95% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
